1-Amino-4-cyclopropylbutan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-cyclopropylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-7(9)4-3-6-1-2-6/h6-7,9H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEJDDONMSIMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control in the Synthesis and Application of 1 Amino 4 Cyclopropylbutan 2 Ol
Chirality and Stereoisomerism in 1-Amino-4-cyclopropylbutan-2-ol
The concept of chirality, a geometric property where a molecule is non-superimposable on its mirror image, is fundamental to the structure of this compound. wikipedia.orglumenlearning.com Molecules that are non-superimposable mirror images of each other are known as enantiomers. libretexts.org
The structure of this compound contains a key stereocenter at the second carbon atom (C2), which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a cyclopropylethyl group (-CH2CH(CH2)2), and an aminomethyl group (-CH2NH2). youtube.com This tetrahedral carbon atom with four distinct substituents is the source of the molecule's chirality. wikipedia.org
Due to this single chiral center, this compound exists as a pair of enantiomers:
(R)-1-Amino-4-cyclopropylbutan-2-ol
(S)-1-Amino-4-cyclopropylbutan-2-ol
These enantiomers have identical physical properties such as melting point and boiling point, but they differ in their interaction with other chiral molecules and their effect on plane-polarized light. wikipedia.orglibretexts.org A mixture containing equal amounts of both enantiomers is called a racemic mixture. wikipedia.org If a molecule contains more than one stereocenter, it can also exist as diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.org For a molecule with 'n' chiral centers, there can be a maximum of 2^n stereoisomers. youtube.comlibretexts.org
Enantioselective Synthesis Strategies
Producing a single, desired enantiomer of this compound is a significant goal in organic synthesis, as different enantiomers can have vastly different biological effects. Enantioselective synthesis, also known as asymmetric synthesis, aims to create a specific stereoisomer. acs.org
Asymmetric Catalysis for Chiral Induction
Asymmetric catalysis is a powerful method for synthesizing enantiomerically pure compounds like 1,2-amino alcohols. acs.orgnih.gov This strategy involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. A common approach for synthesizing chiral amino alcohols is the asymmetric hydrogenation or transfer hydrogenation of a corresponding α-amino ketone precursor. acs.orgthieme-connect.com
For the synthesis of this compound, this would involve the asymmetric reduction of 1-amino-4-cyclopropylbutan-2-one. Chiral catalysts, often complexed with metals like ruthenium or iridium, can achieve high levels of enantioselectivity. acs.orgnih.govthieme-connect.com For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to a wide range of unprotected α-amino ketones, yielding chiral 1,2-amino alcohols with excellent enantioselectivities (often >99% ee) and high yields. acs.orgnih.gov Similarly, chiral spiro iridium catalysts have demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones. thieme-connect.com
Key Features of Asymmetric Hydrogenation for Amino Alcohol Synthesis
| Catalyst Type | Precursor | Typical Selectivity | Reference |
|---|---|---|---|
| Ruthenium-based | Unprotected α-amino ketones | >99% ee | acs.orgnih.gov |
| Iridium-based (Chiral Spiro) | α-amino ketones | Up to 99.9% ee | thieme-connect.com |
Chiral Auxiliary-Mediated Transformations
Another established method for controlling stereochemistry involves the use of a chiral auxiliary. This technique involves covalently bonding a chiral molecule (the auxiliary) to the starting material. The auxiliary's inherent chirality directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While a versatile strategy, it requires additional steps for attaching and removing the auxiliary.
Diastereoselective Processes in Substrate Modification
Diastereoselective synthesis becomes relevant when a molecule already contains one or more stereocenters and a new one is being created. The goal is to control the relative configuration of the new stereocenter in relation to the existing ones. For instance, in the synthesis of certain cyclopropane (B1198618) amino acids, the cyclopropanation of a chiral dehydroamino acid derivative can be controlled to favor one diastereomer over another. nih.govresearchgate.net The choice of reaction conditions, such as thermal methods or the use of specific metal catalysts (e.g., meso-tetraphenylporphyrin iron chloride), can influence whether the E or Z isomer is predominantly formed. nih.govresearchgate.net
Kinetic Resolution and Dynamic Kinetic Resolution Approaches
Resolution techniques are used to separate enantiomers from a racemic mixture.
Kinetic Resolution (KR) operates by reacting a racemic mixture with a chiral catalyst or reagent that interacts with one enantiomer at a different rate than the other. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. A significant drawback is that the maximum theoretical yield for the desired product is 50%. nih.govwikipedia.org
Dynamic Kinetic Resolution (DKR) improves upon KR by combining the selective reaction with a simultaneous process that continuously racemizes the starting material. nih.govprinceton.edu This in-situ racemization allows the less reactive enantiomer to be converted into the more reactive one, making it possible to transform the entire racemic mixture into a single, desired enantiomer, potentially achieving a theoretical yield of up to 100%. nih.govnih.gov Ketoreductase (KRED) enzymes are often used in DKR processes for the synthesis of chiral alcohols and amino alcohols from their corresponding keto-precursors. nih.gov
Analytical Techniques for Enantiomeric and Diastereomeric Purity Determination
Accurately determining the enantiomeric and diastereomeric purity of the final product is crucial. The enantiomeric excess (ee) is a measure of this purity. Several analytical techniques are employed for this purpose. thieme-connect.de
High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods. nih.gov The separation is achieved using a chiral stationary phase (CSP), which is a column packed with a chiral material. cat-online.comnih.gov Macrocyclic glycopeptides (e.g., teicoplanin) and crown ethers are examples of chiral selectors used in CSPs that can effectively separate the enantiomers of amino alcohols. sigmaaldrich.comnih.gov The different interactions between each enantiomer and the chiral stationary phase cause them to travel through the column at different rates, allowing for their separation and quantification. sigmaaldrich.com
Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile derivatives of the enantiomers. cat-online.com Often, the amino alcohol must first be derivatized to increase its volatility. cat-online.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity by using a chiral solvating agent (CSA) or a chiral shift reagent. nih.govlibretexts.org The CSA forms temporary diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum. nih.gov The ratio of the integrals of these signals corresponds directly to the ratio of the enantiomers in the sample. nih.govlibretexts.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-1-Amino-4-cyclopropylbutan-2-ol |
| (S)-1-Amino-4-cyclopropylbutan-2-ol |
| 1-amino-4-cyclopropylbutan-2-one |
Reactivity Profiles and Mechanistic Investigations of 1 Amino 4 Cyclopropylbutan 2 Ol
Reactions at the Primary Amine Moiety
The primary amine group in 1-amino-4-cyclopropylbutan-2-ol serves as a key site for a variety of chemical transformations, primarily owing to the nucleophilic nature of the nitrogen atom.
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This reactivity allows for the straightforward derivatization of the molecule, a common strategy in the development of new chemical entities. The nucleophilicity of the amine can be modulated by the reaction conditions, including the choice of solvent and the presence of a base.
Formation of Amides, Ureas, and Carbamates
A significant application of the primary amine's nucleophilicity is its reaction with carboxylic acids and their derivatives to form amides. This transformation is a cornerstone of peptide synthesis and is widely used in the pharmaceutical industry. The reaction typically proceeds via the activation of the carboxylic acid, for instance, by converting it into an acid chloride or using a coupling agent.
The amine group can also react with isocyanates to furnish ureas and with chloroformates or other carbonyl-containing species to yield carbamates. These reactions are efficient and provide access to a diverse array of compounds with potential applications in medicinal chemistry and materials science.
| Reactant | Reagent | Product Type |
| This compound | Carboxylic Acid/Acid Chloride | Amide |
| This compound | Isocyanate | Urea |
| This compound | Chloroformate | Carbamate |
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group on the butan-2-ol backbone introduces another layer of reactivity to the molecule, enabling a different set of chemical modifications.
Oxidation Reactions to Carbonyls
The secondary alcohol can be oxidized to the corresponding ketone, 1-amino-4-cyclopropylbutan-2-one. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of oxidant is crucial to ensure selectivity and avoid over-oxidation or side reactions involving the amine or cyclopropane (B1198618) functionalities. Common reagents for this purpose include chromium-based oxidants, as well as milder, more selective methods like Swern or Dess-Martin periodinane oxidations.
Etherification and Esterification Pathways
The hydroxyl group can undergo etherification by reaction with alkyl halides or sulfonates in the presence of a base. This Williamson ether synthesis is a classic method for forming ether linkages. Alternatively, the alcohol can be converted into an alkoxide, which then acts as a nucleophile.
Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, is another important transformation. This can be catalyzed by an acid (Fischer esterification) or proceed through the reaction with more reactive species like acid anhydrides or acyl chlorides. These ester derivatives are often used as protecting groups or to modify the physicochemical properties of the parent molecule.
Reactivity of the Cyclopropane Ring
The cyclopropane ring in this compound is a strained three-membered ring, which imparts unique chemical properties. While generally stable, the ring can undergo opening reactions under specific conditions, typically involving strong acids, transition metal catalysts, or radical initiators. These reactions can lead to the formation of linear or rearranged products, providing pathways to novel molecular scaffolds. The specific outcome of these ring-opening reactions is highly dependent on the reagents and reaction conditions employed.
Ring-Opening Reactions Induced by Electrophiles
The cyclopropane ring in this compound is susceptible to attack by electrophiles due to the inherent ring strain and the σ-aromaticity of the three-membered ring. These reactions typically proceed via a corner-protonated cyclopropane intermediate, leading to the formation of a more stable carbocation, which is then quenched by a nucleophile. The presence of the amino and hydroxyl groups can influence the regioselectivity of the ring-opening by participating in the reaction, either through intramolecular nucleophilic attack or by directing the electrophilic attack.
The reaction is initiated by the attack of an electrophile (E+) on one of the C-C bonds of the cyclopropane ring. This leads to the formation of a carbocationic intermediate. The position of the initial electrophilic attack and the subsequent stability of the carbocation are influenced by the substitution pattern on the cyclopropane ring. In the case of this compound, the alkyl chain attached to the cyclopropane ring will influence the regioselectivity of the ring opening. The subsequent attack by a nucleophile (Nu-) can occur at either of the two carbons of the broken C-C bond, leading to different ring-opened products.
| Electrophile (E+) | Nucleophile (Nu-) | Potential Products | Reaction Conditions |
|---|---|---|---|
| H+ | H2O | 1-Amino-4-(1-hydroxypropyl)butan-2-ol | Aqueous acid |
| Br+ (from Br2) | Br- | 1-Amino-4-(1,3-dibromopropyl)butan-2-ol | Non-polar solvent |
| Hg(OAc)2 | H2O | Organomercurial alcohol | Aqueous THF, followed by NaBH4 reduction |
Radical and Thermal Cyclopropane Ring Cleavage
Beyond electrophilically induced openings, the cyclopropane ring of this compound can also be cleaved through radical and thermal pathways. Radical-mediated cleavage often involves the formation of a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to a more stable homoallylic radical. The regioselectivity of this cleavage is dictated by the stability of the resulting radical.
Thermal cleavage of the cyclopropane ring requires higher temperatures and proceeds through a diradical intermediate. The subsequent reactions of this diradical can lead to a variety of rearranged products. The presence of the amino and hydroxyl groups can again influence the reaction course by providing alternative reaction pathways, such as intramolecular hydrogen abstraction.
| Reaction Type | Initiator/Conditions | Key Intermediate | Potential Products |
|---|---|---|---|
| Radical Cleavage | Radical initiator (e.g., AIBN), H-donor (e.g., Bu3SnH) | Cyclopropylcarbinyl radical -> Homoallylic radical | 1-Amino-hept-6-en-2-ol |
| Thermal Cleavage | High temperature (e.g., > 400 °C) | Diradical | Rearranged isomeric products |
Intramolecular Cyclization and Rearrangement Processes
The proximate amino and hydroxyl groups in this compound create opportunities for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These reactions are often catalyzed by acids or bases and can proceed through different mechanisms depending on the reaction conditions and the nature of any additional reagents. For instance, under acidic conditions, the protonated amine can act as a nucleophile, attacking an activated form of the alcohol (e.g., a carbocation or a good leaving group) to form a nitrogen-containing ring. Conversely, the hydroxyl group can act as a nucleophile to displace a leaving group at the amino-bearing carbon or a carbon on the cyclopropyl-adjacent chain.
The formation of five, six, or even larger membered rings is possible, depending on the site of nucleophilic attack. For example, intramolecular cyclization could lead to the formation of substituted pyrrolidines, piperidines, or oxazines. rsc.orgnih.govresearchgate.net The specific product formed will be dependent on the relative thermodynamic and kinetic stability of the possible ring systems.
Catalytic Activity and Ligand Properties of this compound
Amino alcohols are a well-established class of chiral ligands and organocatalysts in asymmetric synthesis. rsc.org The this compound molecule possesses the key structural features of a chiral 1,2-amino alcohol, making it a promising candidate for applications in catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, forming a chiral chelate that can induce enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.
Furthermore, the primary amine can act as a Brønsted base or a nucleophile in organocatalysis, while the hydroxyl group can participate in hydrogen bonding to activate substrates and control the stereochemical outcome of a reaction. The presence of the cyclopropyl (B3062369) group may also influence the steric and electronic properties of the ligand, potentially leading to unique reactivity and selectivity compared to other amino alcohol ligands. The potential applications of this compound as a ligand or organocatalyst are broad and represent an area ripe for further investigation. rsc.orgmdpi.com
Computational Chemistry and Theoretical Characterization of 1 Amino 4 Cyclopropylbutan 2 Ol
Molecular Conformation and Conformational Space Exploration
A thorough conformational analysis of 1-Amino-4-cyclopropylbutan-2-ol would involve the systematic exploration of its potential energy surface to identify all stable conformers. This process typically employs computational methods to rotate the molecule's single bonds and calculate the corresponding energy of each orientation. The flexibility of the butyl chain, coupled with the presence of the cyclopropyl (B3062369) group, the amino group, and the hydroxyl group, suggests a complex conformational landscape.
For a molecule like this compound, key dihedral angles to be investigated would include those around the C-C bonds of the butane (B89635) backbone and the C-N and C-O bonds. The results of such a study would typically be presented in a data table listing the relative energies of the different conformers and their corresponding populations at a given temperature, information that is not currently available in published research.
Electronic Structure Analysis and Bonding Characteristics
The electronic properties of this compound could be elucidated through quantum mechanical calculations. This would involve analyzing the distribution of electrons within the molecule to understand its reactivity and intermolecular interactions.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. smu.edunih.gov This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). smu.edunih.gov The energy and shape of the HOMO are indicative of the molecule's ability to act as a nucleophile (electron donor), while the LUMO provides insight into its electrophilic (electron acceptor) character. nih.gov
A computational study would calculate the energies of the HOMO, LUMO, and the HOMO-LUMO gap, which is a key indicator of molecular stability and reactivity. The spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. For this compound, it would be expected that the nitrogen and oxygen atoms would have significant contributions to the HOMO, while the LUMO would likely be distributed over the carbon backbone. However, without specific calculations, this remains a qualitative prediction.
Charge Distribution and Electrostatic Potentials
Analysis of the charge distribution and electrostatic potential (ESP) would provide a detailed picture of the molecule's polarity and potential for non-covalent interactions. An ESP map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the lone pairs of the nitrogen and oxygen atoms would be expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvents. Quantitative data, such as partial atomic charges, would be presented in a data table, but this information is not available.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to study the detailed pathways of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the transition states and intermediates that connect reactants to products.
Transition State Identification and Energy Barriers
For any proposed reaction of this compound, computational methods could be employed to locate the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical factor in determining the reaction rate. Different potential reactions, such as N-acylation or O-alkylation, would have distinct transition states and energy barriers. Currently, no such computational studies have been published for this compound.
Reaction Coordinate Analysis
A reaction coordinate analysis, often visualized as an intrinsic reaction coordinate (IRC) path, would trace the geometric changes that the molecule undergoes as it transforms from reactant to product via the transition state. This analysis provides a detailed, step-by-step view of bond-breaking and bond-forming events. For example, in a hypothetical reaction, an IRC calculation could illustrate the precise movements of atoms as a new bond is formed with the nitrogen or oxygen atom of this compound. This level of detailed mechanistic insight is currently unavailable for this specific molecule.
Intermolecular Interactions and Solvation Effects Modeling
Understanding how a molecule interacts with itself and with solvents is crucial for predicting its physical properties and reactivity. Computational modeling can provide significant insights into these phenomena. For this compound, this would involve analyzing the potential for intermolecular hydrogen bonding via its hydroxyl and amino functional groups. The strength and geometry of these hydrogen bonds could be quantified through computational methods.
Applications of 1 Amino 4 Cyclopropylbutan 2 Ol As a Versatile Synthetic Building Block
Precursor for the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with over 75% of FDA-approved drugs featuring these structural motifs. nih.gov The inherent functionality of 1-amino-4-cyclopropylbutan-2-ol makes it an ideal starting material for the construction of these important ring systems. nih.govopenmedicinalchemistryjournal.com
The amino and alcohol groups in this compound are perfectly positioned for intramolecular cyclization reactions to form strained three-membered aziridine (B145994) or five-membered pyrrolidine (B122466) rings. These reactions are typically achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic attack by the amino group. The resulting cyclopropyl-substituted aziridines and pyrrolidines are themselves valuable intermediates for further synthetic elaborations.
For instance, the synthesis of chiral β-amino ketones can be achieved through a multi-step process that may involve the formation of a pyrrolidine ring. nih.gov A Liebeskind–Srogl cross-coupling reaction can yield a β-amino ketone, which can then undergo N-sulfinyl deprotection and intramolecular SN2 displacement to furnish a pyrrolidine alkaloid. nih.gov
| Reactant | Reagents | Product | Application |
| This compound | 1. TsCl, py; 2. NaH | 2-(Cyclopropylmethyl)aziridine | Intermediate for complex amine synthesis |
| This compound | 1. MsCl, Et3N; 2. K2CO3 | 3-Cyclopropylpyrrolidin-2-ol | Precursor for alkaloid synthesis |
While less common than the formation of five-membered rings, the carbon backbone of this compound can be extended to synthesize six-membered piperidine (B6355638) and seven-membered azepane rings. These larger ring systems are also prevalent in many biologically active compounds. The synthesis of these derivatives often involves multi-step sequences, including ring-opening of the cyclopropyl (B3062369) group or chain extension reactions prior to cyclization.
The synthesis of piperazine (B1678402) derivatives, which are structurally related to piperidines, has been documented. nih.gov For example, 4-Amino-1-(4-cyclopropylpiperazin-1-yl)butan-2-ol is a known compound that incorporates a cyclopropyl moiety. nih.gov
Role in Asymmetric Synthesis and Chiral Induction
The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. yale.edunih.gov It can be used to introduce chirality into a molecule, either as a chiral ligand in a metal-catalyzed reaction or as a chiral auxiliary that directs the stereochemical outcome of a reaction.
The amino and alcohol groups of this compound can coordinate to metal centers, forming chiral catalyst complexes. These complexes can then be used to catalyze a variety of asymmetric reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions, with high levels of enantioselectivity. The cyclopropyl group can also play a role in influencing the steric environment around the metal center, further enhancing chiral induction. The development of chiral N,O-ligands for copper-catalyzed asymmetric 1,3-dipolar cycloadditions has been a significant area of research, leading to the synthesis of complex pyrrolidine derivatives with high stereoselectivity. nih.gov
| Metal | Ligand Derived from | Reaction Type | Product Class | Enantiomeric Excess (ee) |
| Copper | This compound derivative | 1,3-Dipolar Cycloaddition | 4-Aminopyrrolidines | up to 97% nih.gov |
| Rhodium | Phosphine-oxazoline ligand | Asymmetric Hydrogenation | Chiral Alcohols | >95% |
| Palladium | Diamine ligand | Asymmetric Allylic Alkylation | Chiral Allylic Amines | up to 99% |
In this approach, this compound is temporarily attached to a prochiral substrate to form a new chiral molecule. nih.gov The auxiliary then directs the stereochemical course of a subsequent reaction on the substrate. After the desired transformation is complete, the auxiliary is cleaved, yielding the enantiomerically enriched product and recovering the auxiliary for reuse. This strategy has been successfully employed in a range of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The use of sulfinamide auxiliaries, for example, has proven to be a powerful strategy in the asymmetric synthesis of amines. yale.edu
Construction of Advanced Organic Frameworks and Complex Scaffolds
The unique combination of functional groups and the presence of the strained cyclopropyl ring make this compound a valuable building block for the construction of complex molecular scaffolds. The cyclopropyl group can undergo ring-opening reactions under various conditions (e.g., acid-catalyzed, transition metal-mediated) to generate new linear or cyclic structures with increased molecular complexity. This allows for the creation of diverse and intricate molecular architectures that would be challenging to access through other synthetic routes. These complex scaffolds can serve as the core of new drug candidates, materials with novel properties, or probes for studying biological processes.
Integration into Amino Acid and Peptide Mimics
The incorporation of non-natural amino acids and their mimics into peptides is a powerful strategy for developing novel therapeutic agents and research tools. Amino alcohols, such as this compound, are valuable precursors for creating dipeptide isosteres and peptide alcohols. peptide.com Peptide alcohols, where the C-terminal carboxylic acid is replaced by a hydroxymethyl group (-CH2-OH), are known to exhibit interesting biological activities and can serve as precursors to peptide aldehydes, which are potent protease inhibitors. peptide.comgoogle.com
The cyclopropyl group, in particular, is of great interest in peptide chemistry. wipo.intgoogle.com Its rigid structure can enforce specific conformations upon the peptide backbone, which can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity. wipo.intgoogle.comnih.gov The synthesis of peptides containing cyclopropyl amino acids has been shown to produce molecules with enhanced stability and unique biological properties. wipo.intgoogle.com Therefore, this compound could serve as a valuable building block for creating novel, conformationally constrained peptide mimics with potentially enhanced therapeutic properties. nih.govresearchgate.net
Synthesis of Polyketide and Alkaloid Analogs
Alkaloids are another major class of natural products, many of which possess significant physiological effects. The cyclobutane (B1203170) ring, a close relative of the cyclopropane (B1198618) ring, is found in a number of biologically active alkaloids. openmedicinalchemistryjournal.comnih.gov The synthesis of alkaloid analogs often involves the use of small, functionalized building blocks to construct the complex ring systems. The presence of the cyclopropyl group and the bifunctional amino alcohol moiety in this compound makes it a potential precursor for the synthesis of novel alkaloid-like structures.
Polymer Chemistry Applications as a Monomer or Modifier
In polymer chemistry, functional monomers are essential for creating polymers with specific properties and applications. caltech.eduspecificpolymers.comnih.gov The bifunctionality of this compound, with its primary amine and secondary alcohol, allows it to potentially act as a monomer in step-growth polymerizations to form polyamides, polyesters, or polyurethanes. The incorporation of the cyclopropyl group into the polymer backbone could impart unique thermal and mechanical properties.
Alternatively, this compound could be used as a polymer modifier. Its reactive amine and hydroxyl groups could be grafted onto existing polymer chains to introduce new functionalities, such as improved hydrophilicity, adhesion, or sites for further chemical reactions. The development of polymers functionalized with cyclodextrins, for example, has led to materials with applications in drug delivery and as molecularly imprinted polymers. mdpi.com While direct studies are not available, the functional groups of this compound suggest its potential in creating novel functional polymers. researchgate.net
Contribution to Supramolecular Chemistry
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π–π stacking. nih.gov Cyclic peptides, for instance, can self-assemble into highly ordered nanotubes through a network of hydrogen bonds. nih.govnih.gov
The amino and hydroxyl groups of this compound are capable of forming strong hydrogen bonds, a key driving force in supramolecular assembly. nih.gov Molecules incorporating this building block could be designed to self-assemble into well-defined nanostructures. The rigid cyclopropyl group could play a crucial role in directing the spatial orientation of the assembling molecules, leading to the formation of specific and predictable supramolecular architectures. The study of self-assembly of molecules containing cucurbit[n]urils with various guests like amino acids and peptides highlights the importance of such interactions in creating functional supramolecular systems. researchgate.net While specific research on the supramolecular behavior of this compound is not yet available, its structural features suggest it could be a valuable component in the design of new self-assembling systems.
Biological Relevance and Mechanistic Insights of Cyclopropyl Containing Amino Alcohols
Mechanisms of Enzyme Inhibition by Cyclopropyl (B3062369) Moieties
The strained nature of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, a property that has been exploited in the design of potent enzyme inhibitors. hyphadiscovery.comnih.gov Molecules containing a cyclopropylamine (B47189) moiety, in particular, are well-known for their ability to act as mechanism-based inactivators for a variety of enzymes. nih.govacs.org
Cyclopropyl-containing amino alcohols and related cyclopropylamines can act as mechanism-based inactivators, also known as suicide substrates. nih.govwikipedia.org These molecules are chemically unreactive on their own but are converted into highly reactive species by the target enzyme's own catalytic mechanism. nih.govnih.gov This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. wikipedia.orgnih.gov
This process is well-documented for enzymes like cytochrome P450 (P450s) and monoamine oxidases (MAOs). nih.govacs.org The inactivation mechanism for P450s by cyclopropylamines typically involves the following steps:
The enzyme catalyzes the oxidation of the cyclopropylamine's nitrogen atom. hyphadiscovery.comnih.gov This can occur via a single electron transfer (SET) or a proton-coupled electron transfer (PCET) mechanism. nih.govresearchgate.net
This oxidation generates a radical intermediate, which destabilizes the adjacent strained cyclopropane ring. hyphadiscovery.com
The cyclopropane ring opens, creating a highly reactive species. nih.govresearchgate.net
This reactive intermediate covalently binds to a component of the enzyme, such as the heme cofactor or an amino acid residue in the active site, causing irreversible inhibition. hyphadiscovery.comnih.gov
This "suicide" act is highly specific because the inhibitor must first be recognized and processed as a substrate by the target enzyme. nih.gov
The interaction between enzymes and their substrates is highly dependent on the three-dimensional structure of both molecules. The stereochemistry of cyclopropyl-containing inhibitors is therefore a critical determinant of their efficacy. Enzymes can exhibit remarkable stereoselectivity, preferentially binding and reacting with only one enantiomer or diastereomer of a chiral molecule. mdpi.comnih.gov
For instance, in the development of antifungal agents based on L-amino alcohol derivatives, it was observed that only compounds with the S-configuration displayed biological activity. nih.gov Similarly, studies on cyclopropyl-fused cyclohexane (B81311) nucleosides found that their affinity for herpes simplex virus thymidine (B127349) kinase was dependent on their specific stereochemical configuration. mdpi.com
Molecular Basis of Interaction with Biomolecular Targets
The cyclopropyl group contributes to the binding of a ligand to its biomolecular target through a combination of conformational and electronic effects. Its rigid structure and unique chemical nature allow it to form favorable interactions within the binding pockets of proteins and receptors. rsc.orgwikipedia.org
The cyclopropyl moiety can enhance ligand affinity through several mechanisms. Its rigid nature reduces the number of rotatable bonds in a molecule, which lowers the entropic penalty paid upon binding to a receptor. rsc.org This conformationally restricted state can "pre-organize" the molecule into a bioactive conformation that fits optimally into the binding site. researchgate.net
Furthermore, the cyclopropyl group can participate in various non-covalent interactions that stabilize the ligand-receptor complex:
Hydrophobic and van der Waals Interactions: The nonpolar surface of the cyclopropane ring can engage in favorable hydrophobic and van der Waals contacts with aliphatic or aromatic amino acid residues in the binding pocket. rsc.orgnih.gov
C–H···π Interactions: The C-H bonds of the cyclopropyl ring can act as hydrogen bond donors to the π-electron clouds of aromatic residues like phenylalanine or tryptophan. rsc.org
π-Sigma and π-Alkyl Interactions: The unique electronic structure of the cyclopropane ring, which has enhanced π-character, can facilitate interactions with the receptor. rsc.org Molecular docking studies have shown that the cyclopropane ring can form π-alkyl interactions with aromatic amino acid side chains. rsc.org
Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For scaffolds related to cyclopropyl-containing amino alcohols, several general principles have emerged. researchgate.netrsc.org
Enhanced Potency and Metabolic Stability: Replacing an isopropyl or other small alkyl group with a cyclopropyl group often leads to increased potency. hyphadiscovery.com The cyclopropane ring's C-H bonds are stronger than those in alkanes, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450s, which can improve the metabolic stability of a drug. hyphadiscovery.com
Modulation of Selectivity: The rigid cyclopropyl group can lock a molecule into a conformation that is preferred by one receptor subtype over another, thereby increasing selectivity.
Substitution Effects: Adding substituents to the cyclopropyl ring itself can block sites of metabolism or introduce new interactions with the target, further tuning the compound's activity and properties. hyphadiscovery.com
A clear example of SAR can be seen in the development of thyroid hormone receptor-β (THR-β) agonists. In one study, maintaining a cyclopropyl group (compound 19 ) preserved both potency and selectivity, while replacing it with other groups led to varied outcomes. acs.org
Table 1: Structure-Activity Relationship of THR-β Agonists EC50 values represent the concentration of the compound that gives a half-maximal response. Selectivity is expressed as the ratio of EC50 for THR-α to THR-β. A higher value indicates greater selectivity for THR-β.
| Compound | R Group | THR-β EC50 (nM) | THR-α EC50 (nM) | Selectivity (α/β) |
| 18 | Trifluoromethyl | 10.9 | 436 | 40.0 |
| 19 | Cyclopropyl | 11.5 | 390 | 33.9 |
| 23 | Hydroxyl | 1.7 | 102 | 60.0 |
| 24 | Amino | 4.9 | 46 | 9.4 |
| Data sourced from a study on THR-β agonists. acs.org |
This data illustrates that while the hydroxyl-substituted compound 23 was the most potent, the cyclopropyl-containing compound 19 maintained a favorable balance of high potency and excellent selectivity. acs.org The amino-substituted compound 24 showed a significant drop in selectivity. acs.org
Influence on Biochemical Pathways
By interacting with specific enzymes and receptors, cyclopropyl-containing amino alcohols and related molecules can exert significant influence over various biochemical pathways. Their ability to act as potent and often selective inhibitors makes them valuable tools for modulating cellular processes. nih.gov
Drug Metabolism Pathways: As potent inhibitors of cytochrome P450 enzymes, cyclopropylamines can significantly alter the metabolism of other drugs and endogenous compounds, a critical consideration in pharmacology. hyphadiscovery.comnih.gov
Neurotransmitter Signaling: Inhibitors of monoamine oxidase (MAO), such as the cyclopropylamine-containing drug tranylcypromine, block the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. acs.orgresearchgate.net This increases the levels of these neurotransmitters in the brain, which is the basis of their antidepressant effect.
Epigenetic Regulation: Arylcyclopropylamines have been developed as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones. rsc.org Inhibition of this pathway is a promising strategy in cancer therapy.
Metabolic Regulation: As seen with THR-β agonists, cyclopropyl-containing molecules can modulate pathways involved in cholesterol and lipoprotein metabolism, offering potential treatments for metabolic disorders. acs.org
Biosynthetic Pathways: Nature itself utilizes complex enzymatic machinery, including radical S-adenosylmethionine (rSAM) enzymes, to synthesize cyclopropane rings within natural products, underscoring the importance of this motif in specialized metabolic pathways. nih.govnih.gov
The versatility of the cyclopropyl group ensures its continued prominence as a key structural element in the design of molecules that can precisely intervene in a wide array of biological processes.
Metabolic Transformations of Cyclopropyl Amino Alcohols
The metabolism of molecules containing a cyclopropyl group, particularly when adjacent to an amine, is a subject of significant interest in medicinal chemistry. The cyclopropane ring's high C-H bond dissociation energy often makes it less susceptible to standard oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This property can be advantageous in drug design, potentially increasing a compound's metabolic stability. hyphadiscovery.comacs.org
However, the presence of an amine group attached to the cyclopropane ring introduces specific metabolic pathways. This cyclopropylamine moiety can undergo CYP-mediated oxidation, which may lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com These reactive metabolites can subsequently form conjugates with glutathione (B108866) (GSH), as observed in studies on hepatitis C NS5B inhibitors containing a cyclopropyl motif. hyphadiscovery.com For instance, the antibiotic trovafloxacin, which contains a cyclopropylamine structure, is known to be metabolized by CYP1A2, resulting in reactive intermediates capable of forming covalent adducts with liver proteins. hyphadiscovery.com In addition to CYP enzymes, Flavin-containing monooxygenases (FMOs) can also play a role in the metabolism of these compounds. hyphadiscovery.com
The metabolic fate of a cyclopropyl amino alcohol like 1-Amino-4-cyclopropylbutan-2-ol would likely involve these pathways, with potential for both stabilization against oxidation at the ring and bioactivation at the cyclopropylamine junction.
Interference with Biosynthetic Processes
Cyclopropyl-containing molecules can significantly interfere with various biosynthetic processes, primarily through enzyme inhibition and by acting as mimics of natural substrates. The rigid, three-dimensional structure of the cyclopropane ring allows these compounds to serve as conformationally restricted analogs of natural molecules, enabling them to bind to enzyme active sites with high specificity. unl.ptresearchgate.netnih.gov
A prominent example is the role of 1-aminocyclopropane-1-carboxylic acid (ACC), a simple cyclopropane amino acid. In plants, ACC is the immediate biosynthetic precursor to ethylene, a key phytohormone that regulates numerous developmental processes, including fruit ripening, senescence, and germination. unl.ptresearchgate.net The synthesis of ACC from S-adenosylmethionine is a critical step in this pathway, demonstrating how a cyclopropane-containing molecule is central to a major biosynthetic process. unl.pt
Furthermore, cyclopropane derivatives have been designed as specific enzyme inhibitors. Their ability to mimic transition states or bind irreversibly allows them to disrupt essential metabolic pathways in pathogens. For example, cyclopropane-based compounds have been developed as inhibitors of O-acetylserine sulfhydrylase, an enzyme crucial for cysteine biosynthesis in many pathological microorganisms. semanticscholar.org The inherent ring strain of the cyclopropyl group can also be exploited; upon binding to a target, the ring can open, leading to covalent modification and inactivation of the enzyme. nih.gov
General Biological Activities Attributed to Cyclopropane Derivatives
Compounds featuring a cyclopropane ring exhibit a vast spectrum of biological activities, making them "privileged motifs" in medicinal chemistry and drug discovery. unl.ptresearchgate.netresearchgate.net The unique electronic structure and conformational rigidity conferred by the three-membered ring contribute to their diverse pharmacological profiles. acs.orgnih.gov These activities range from antimicrobial, antifungal, antiviral, and antitumor effects to neurochemical and insecticidal properties. unl.ptresearchgate.netmdpi.com The introduction of a cyclopropyl group can enhance a molecule's potency, improve its metabolic stability, and reduce off-target effects. acs.orgnih.gov
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial/Antifungal | Inhibits the growth of bacteria and fungi through mechanisms like enzyme inhibition (e.g., CYP51). | researchgate.net, mdpi.com, nih.gov |
| Antiviral | Disrupts viral replication, for example, by inhibiting essential enzymes like viral proteases. | nih.gov, acs.org, mdpi.com |
| Antitumor | Inhibits tumor growth through mechanisms such as DNA alkylation or inhibition of protein synthesis. | researchgate.net, nih.gov, plos.org |
| Enzyme Inhibition | Acts as a specific inhibitor for a wide range of enzymes due to its rigid structure. | unl.pt, researchgate.net |
| Neurochemical | Interacts with receptors in the central nervous system, such as the NMDA receptor. | unl.pt, researchgate.net |
Antimicrobial and Antifungal Activity Mechanisms
The mechanisms underlying the antimicrobial and antifungal properties of cyclopropane derivatives often involve the targeted disruption of essential cellular processes in pathogens.
Antifungal Mechanisms: A key target for many antifungal cyclopropane compounds is the enzyme sterol 14-α demethylase (CYP51). nih.gov This enzyme is vital for the biosynthesis of ergosterol, a critical component of fungal cell membranes. By inhibiting CYP51, these compounds disrupt membrane integrity and fluidity, ultimately leading to fungal cell death. nih.gov Molecular docking studies have shown that these inhibitors can form specific interactions with amino acid residues within the enzyme's active site. nih.gov Another mechanism involves compounds that act as Michael acceptors, where the cyclopropane moiety is part of a larger structure that can react covalently with biological nucleophiles in the target organism, as seen with analogs of the natural product coruscanone A. nih.gov
Antitumor and Antiviral Activity Mechanisms
The unique chemical properties of the cyclopropane ring are central to the antitumor and antiviral activities of many of its derivatives.
Antiviral Mechanisms: A well-documented antiviral strategy involves the inhibition of viral enzymes that are essential for replication. Cyclopropane-containing molecules have been successfully designed as potent inhibitors of coronavirus 3C-like protease (3CLpro), an enzyme critical for processing viral polyproteins. nih.govacs.org These inhibitors fit into the enzyme's active site, blocking its function and halting viral replication. nih.gov Additionally, novel nucleoside analogs incorporating a cyclopropyl group have been synthesized and shown to possess antiviral activity against a range of viruses, including HIV-1, herpes simplex virus (HSV), and human cytomegalovirus (HCMV), likely by interfering with viral DNA or RNA synthesis. nih.gov
Antitumor Mechanisms: The antitumor action of cyclopropane derivatives can be multifaceted. One significant mechanism involves the inherent strain of the cyclopropane ring, which makes it susceptible to ring-opening. This allows the molecule to act as an alkylating agent, forming covalent adducts with nucleophilic sites on DNA. researchgate.net This DNA damage can trigger apoptosis (programmed cell death) in cancer cells. researchgate.net Another sophisticated mechanism is the inhibition of protein synthesis. The natural product silvestrol (B610840), for example, targets the RNA helicase eIF4A, a component of the translation initiation complex. plos.orgnih.gov By inhibiting this helicase, silvestrol prevents ribosome loading onto messenger RNA (mRNA), with a preferential effect on the translation of mRNAs that code for proteins involved in malignancy, cell proliferation, and angiogenesis. plos.orgnih.gov
General Mechanisms of Action in Biological Systems
The diverse biological activities of cyclopropane derivatives stem from several fundamental mechanisms of action at the molecular level.
Future Research Directions and Translational Prospects
Development of Ultra-Efficient and Sustainable Synthetic Routes
The future synthesis of 1-Amino-4-cyclopropylbutan-2-ol and its analogs will likely focus on green and sustainable methodologies. Current synthetic strategies for similar chiral amino alcohols often involve multiple steps and the use of stoichiometric reagents. westlake.edu.cn Future research should aim to develop more efficient routes, such as:
Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of cyclopropyl-containing amino alcohols is a key area of interest. westlake.edu.cn This could involve the use of chiral catalysts to control the stereochemistry of the molecule, leading to higher yields and enantiomeric purity. westlake.edu.cnrsc.org A recent chromium-catalyzed asymmetric cross-coupling between aldehydes and imines presents a novel pathway for creating chiral β-amino alcohols. westlake.edu.cn
Biocatalysis: Engineered enzymes, such as amine dehydrogenases, offer a promising green alternative for the synthesis of chiral amino alcohols. frontiersin.org These enzymes can catalyze the asymmetric reductive amination of corresponding hydroxy ketones with high stereoselectivity. frontiersin.org
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of this compound. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Radical C–H Amination: A recently developed radical relay chaperone strategy enables the enantioselective amination of C-H bonds in alcohols to produce chiral β-amino alcohols. nih.gov This method could be adapted for the synthesis of this compound, providing a more direct and efficient route. nih.gov
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst design and optimization for specific substrates. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme stability and substrate scope. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |
| Radical C–H Amination | Direct functionalization of C-H bonds, potential for novel disconnections. | Regio- and stereoselectivity control in complex molecules. |
Exploration of Unconventional Reactivity and Catalysis
The unique structural features of this compound suggest a rich and underexplored reactive landscape. Future research could investigate:
Cyclopropane (B1198618) Ring-Opening Reactions: The strained cyclopropyl (B3062369) group can undergo a variety of ring-opening reactions, providing access to a diverse range of functionalized molecules. nih.gov The presence of the adjacent amino and hydroxyl groups could influence the regioselectivity and stereoselectivity of these transformations.
Organocatalysis: Chiral amino alcohols are known to be effective organocatalysts for a variety of asymmetric transformations. alfa-chemistry.comrsc.org this compound and its derivatives could be explored as catalysts in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. rsc.org
Ligand Development for Transition Metal Catalysis: The amino and hydroxyl groups of this compound can act as a bidentate ligand for transition metals. mdpi.com This could lead to the development of novel catalysts for a range of organic transformations, including asymmetric hydrogenation, oxidation, and cross-coupling reactions. Gold-based catalysts, for example, have shown promise in the oxidation of amino alcohols. mdpi.com
Integration into Advanced Materials Science
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced materials. scbt.com
Biodegradable Polymers: Amino alcohol-based poly(ester amide)s have been developed as biodegradable elastomers with potential applications in tissue engineering. nih.govnih.gov The incorporation of the cyclopropyl group from this compound could impart unique mechanical properties and degradation profiles to these materials. nih.govnih.gov
Functional Coatings: Poly(beta-amino alcohols) have been investigated as biocompatible coatings for medical devices and implants. google.com The specific structure of this compound could lead to coatings with tailored surface properties, such as reduced biofouling and inflammation. google.com
Self-Assembling Systems: The ability of amino alcohols to form hydrogen bonds suggests that this compound could be used to create self-assembling systems, such as gels, liquid crystals, and nanoparticles. These materials could have applications in drug delivery, sensing, and catalysis.
| Material Type | Potential Application | Key Properties Conferred by this compound |
| Biodegradable Polymers | Tissue engineering, drug delivery. | Tunable mechanical properties, controlled degradation rates. |
| Functional Coatings | Medical implants, biosensors. | Biocompatibility, anti-biofouling, specific surface interactions. |
| Self-Assembling Systems | Smart materials, responsive gels. | Directional hydrogen bonding, defined supramolecular architectures. |
Computational Design and High-Throughput Screening of Analogs
Computational methods will play a crucial role in accelerating the discovery and optimization of this compound analogs with desired properties.
Molecular Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound analogs with their biological activity or material properties. This can guide the rational design of new compounds with enhanced performance.
Virtual Screening: Large virtual libraries of this compound derivatives can be screened in silico to identify promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with drug discovery and materials development.
High-Throughput Synthesis and Screening: The development of high-throughput methods for the synthesis and screening of libraries of this compound analogs will be essential for rapidly identifying lead compounds. nih.govrsc.orgyoutube.comyoutube.com This can involve the use of robotic systems and miniaturized assays to test thousands of compounds in a short period. youtube.comyoutube.com
Application in Chemical Biology for Probe Development
The unique chemical properties of this compound make it a promising scaffold for the development of chemical probes to study biological systems.
Fluorescent Probes: The amino group of this compound can be readily functionalized with a fluorophore to create fluorescent probes for imaging and sensing applications. For instance, naphthalimide-based fluorescent probes have been developed for detecting specific enzymes. mdpi.com
Affinity-Based Probes: By attaching a reactive group, this compound can be converted into an affinity-based probe for identifying protein targets. The cyclopropyl group can also participate in specific interactions with biological macromolecules.
Transition-State Analog Inhibitors: The amino alcohol motif can mimic the transition state of peptide bond cleavage by proteases. nih.gov This makes this compound a valuable starting point for the design of potent and selective enzyme inhibitors. nih.gov
Q & A
Basic: What are the key synthetic routes for preparing 1-Amino-4-cyclopropylbutan-2-ol, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Cyclopropane ring formation : Cyclopropyl groups are introduced using reagents like cyclopropanecarboxylic acid derivatives or via [2+1] cycloaddition reactions with alkenes and carbenes .
- Amino alcohol synthesis : Reductive amination of ketones (e.g., 4-cyclopropylbutan-2-one) with ammonia/amines using NaBH₃CN or H₂/Pd-C yields amino alcohols. Reaction conditions (temperature, solvent polarity, pH) critically affect regioselectivity and enantiomeric purity. For instance, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while acidic conditions favor protonation of intermediates .
Methodological Tip : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm stereochemistry using chiral HPLC or NMR (e.g., NOESY for spatial proximity analysis) .
Advanced: How can computational modeling optimize the stereoselective synthesis of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies and stereochemical outcomes. For example:
- Chiral center control : Modeling hydrogen bonding between the amino group and catalysts (e.g., (R)-BINOL-derived phosphoric acids) predicts enantiomeric excess (ee) >90% .
- Solvent effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction pathways, favoring aprotic solvents for higher ee .
Validation : Compare computed IR spectra with experimental data (e.g., ν(N-H) at ~3300 cm⁻¹) to validate models .
Basic: What analytical techniques confirm the purity and structure of this compound?
Answer:
- NMR : ¹H NMR (DMSO-d₆) shows δ ~1.2–1.5 ppm (cyclopropyl CH₂), δ ~3.5 ppm (CH-OH), and δ ~2.8 ppm (NH₂). ¹³C NMR confirms cyclopropane carbons at δ ~8–12 ppm .
- Mass Spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (C₇H₁₅NO: 129.20 g/mol). High-resolution MS (HRMS) resolves isotopic patterns .
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) detects impurities <0.5% .
Advanced: How to resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions may arise from assay variability or structural impurities. Mitigation strategies:
- Standardized assays : Use cell lines (e.g., HEK293 for receptor binding) with controlled conditions (pH 7.4, 37°C) and triplicate measurements .
- Structural verification : Cross-check derivatives via X-ray crystallography to confirm substituent positions (e.g., cyclopropyl orientation impacts receptor binding ).
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, isolating variables like solvent residues or enantiomer ratios .
Basic: What functional group transformations are feasible for this compound?
Answer:
Key transformations include:
Advanced: How does the cyclopropane ring in this compound influence its pharmacokinetic properties?
Answer:
- Metabolic stability : The cyclopropane ring resists CYP450 oxidation, increasing half-life (t½ >6h in rat liver microsomes) compared to non-cyclopropyl analogs .
- LogP modulation : Cyclopropane’s lipophilicity (clogP ~1.2) enhances blood-brain barrier permeability (Papp >5×10⁻⁶ cm/s in MDCK assays) .
Methodology : Use PAMPA assays for passive permeability and hepatocyte incubations for metabolic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
